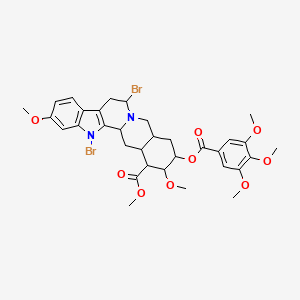
Dibromoreserpine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromoreserpine is a derivative of reserpine, an alkaloid extracted from the roots of Rauwolfia serpentina and Rauwolfia vomitoria. Reserpine has been historically significant in the field of psychopharmacology due to its tranquilizing and antihypertensive properties. This compound, with the chemical formula C33H38Br2N2O9, is a brominated analog of reserpine, where two bromine atoms are introduced into the molecular structure, potentially altering its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibromoreserpine typically involves the bromination of reserpine. One common method is the use of N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction is catalyzed by benzoyl peroxide, and the bromination occurs at specific positions on the reserpine molecule to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dibromoreserpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the removal of bromine atoms and the formation of de-brominated products.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Brominated quinones.
Reduction: De-brominated reserpine derivatives.
Substitution: Hydroxyl or amino-substituted reserpine derivatives.
科学的研究の応用
Dibromoreserpine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study the effects of bromination on alkaloid structures.
Biology: Investigated for its potential effects on neurotransmitter systems due to its structural similarity to reserpine.
Medicine: Explored for its potential antihypertensive and tranquilizing properties, similar to reserpine.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
Dibromoreserpine exerts its effects by inhibiting the vesicular monoamine transporter (VMAT), similar to reserpine. This inhibition prevents the uptake of neurotransmitters like norepinephrine, serotonin, and dopamine into storage vesicles, leading to their depletion in the synaptic cleft. The reduction in neurotransmitter levels results in decreased sympathetic nervous system activity, contributing to its antihypertensive and tranquilizing effects .
類似化合物との比較
Similar Compounds
Reserpine: The parent compound, known for its antihypertensive and tranquilizing properties.
Ajmaline: Another alkaloid from Rauwolfia species, used as an antiarrhythmic agent.
Yohimbine: An alkaloid with stimulant and aphrodisiac properties, also derived from Rauwolfia species.
Uniqueness
Dibromoreserpine is unique due to the presence of bromine atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to reserpine. The bromination may enhance its stability, bioavailability, or binding affinity to molecular targets, making it a valuable compound for further pharmacological studies.
特性
分子式 |
C33H38Br2N2O9 |
|---|---|
分子量 |
766.5 g/mol |
IUPAC名 |
methyl 3,12-dibromo-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate |
InChI |
InChI=1S/C33H38Br2N2O9/c1-40-18-7-8-19-21-14-27(34)36-15-17-11-26(46-32(38)16-9-24(41-2)30(43-4)25(10-16)42-3)31(44-5)28(33(39)45-6)20(17)13-23(36)29(21)37(35)22(19)12-18/h7-10,12,17,20,23,26-28,31H,11,13-15H2,1-6H3 |
InChIキー |
VHGVJZAKMWEORI-UHFFFAOYSA-N |
正規SMILES |
COC1C(CC2CN3C(CC2C1C(=O)OC)C4=C(CC3Br)C5=C(N4Br)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















